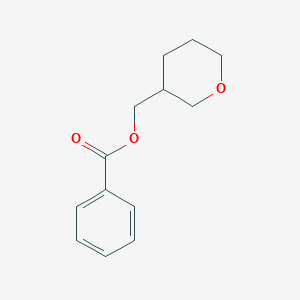

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Description

Properties

IUPAC Name |

oxan-3-ylmethyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENZOXDGFQZGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Enzymatic Hydrolysis

A racemic mixture of tetrahydropyran-3-yl acetate is subjected to enzymatic hydrolysis using lipases (e.g., Candida antarctica lipase B). The (S)-enantiomer is selectively hydrolyzed, leaving the (R)-acetate intact. Subsequent separation yields enantiomerically pure (S)-tetrahydro-2H-pyran-3-ol.

Conditions :

Asymmetric Hydrogenation

A ketone intermediate, tetrahydro-2H-pyran-3-one, is reduced enantioselectively using chiral catalysts:

Procedure :

-

Catalyst: Ru-(S)-BINAP (0.5 mol%)

-

Substrate: Tetrahydro-2H-pyran-3-one (1.0 equiv)

-

Hydrogen pressure: 50 psi

-

Solvent: Methanol

-

Temperature: 25°C

Esterification of (S)-Tetrahydro-2H-pyran-3-yl Methanol

The alcohol is esterified with benzoic acid derivatives to form the target compound.

Steglich Esterification

A mild method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Procedure :

Mitsunobu Reaction

For inversion-sensitive substrates, the Mitsunobu reaction ensures retention of stereochemistry:

Conditions :

-

Alcohol: (S)-Tetrahydro-2H-pyran-3-yl methanol (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

DIAD (1.2 equiv), PPh (1.2 equiv)

-

Solvent: Tetrahydrofuran

-

Temperature: 25°C (6 h)

One-Pot Tandem Synthesis

A streamlined approach combining cyclization and esterification:

Steps :

-

Cyclization :

-

Substrate: (S)-Epichlorohydrin + ethyl acetoacetate

-

Catalyst: ZnCl (10 mol%)

-

Solvent: Toluene, 80°C (8 h)

-

Intermediate: (S)-Tetrahydro-2H-pyran-3-one

-

-

Reduction & Esterification :

Comparative Analysis of Methods

Optimization Strategies

-

Catalyst Recycling : Ru-BINAP catalysts in asymmetric hydrogenation can be reused up to 5 cycles with <5% loss in activity.

-

Solvent Effects : Tetrahydrofuran improves miscibility in Mitsunobu reactions, reducing side-product formation.

-

Purification : Silica gel chromatography (hexane/ethyl acetate 4:1) achieves >99% purity .

Chemical Reactions Analysis

2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydropyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for nucleophilic substitution reactions, making it a valuable building block for more complex molecules. For example, it can participate in Suzuki coupling reactions to form aryl-substituted derivatives, which are important in pharmaceutical chemistry .

Biological Studies

In biological research, this compound has been explored for its potential role in enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for various enzymes, leading to the formation of metabolites that may interact with cellular receptors and signaling pathways. This interaction can provide insights into metabolic processes and drug development .

Industrial Applications

The compound is also significant in the production of fine chemicals. Its unique properties make it suitable for use in the synthesis of agrochemicals and pharmaceuticals. The presence of the benzoate group enhances its reactivity, allowing for diverse chemical transformations that are crucial in industrial settings .

Case Study 1: Synthesis of Aryl Derivatives

A study demonstrated the successful use of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate in a one-pot Suzuki-Heck relay reaction to synthesize aryl derivatives with high yields. The reaction conditions optimized included the use of vinylboronic acid as a coupling reagent, which yielded significant conversion rates .

Case Study 2: Enzyme Interaction

Research investigating the interaction of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate with specific enzymes showed that it could act as an inhibitor or activator depending on the enzyme involved. This highlights its potential role in drug design, particularly for targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Key Benzoate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Notable Features |

|---|---|---|---|---|

| Methyl benzoate | C₈H₈O₂ | 136.15 | Ester (methyl) | Low MW, high volatility |

| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | Ester (ethyl) | Moderate lipophilicity |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | Ester (benzyl) | High MW, used in pharmaceuticals |

| (S)-Target Compound | C₁₃H₁₆O₃ | 220.26 | Ester (cyclic chiral) | Chiral center, cyclic structure |

Structural Analogs with Alternative Functional Groups

(S)-N-(Tetrahydro-2H-pyran-3-yl)benzamide

Replacing the ester group in the target compound with an amide yields (S)-N-(Tetrahydro-2H-pyran-3-yl)benzamide (C₁₂H₁₅NO₂, MW 205.25 g/mol). Amides generally exhibit greater hydrolytic stability than esters due to resonance stabilization of the carbonyl group, making them less prone to acidic/basic degradation. The amide’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to the ester analog. However, the lower molecular weight of the amide (205.25 vs. 220.26 g/mol) suggests differences in packing efficiency and melting points .

Sulfamate Derivatives

Compounds such as [(3aS,5aR,8aR,8bS)-tetramethyl-tetrahydro-3aH-bis[1,3]dioxolo-pyran-3a-yl]methyl (R)-N-(1-phenylethyl)sulfamate () introduce a sulfamate group, which is a strong leaving group. Sulfamates are often employed in prodrug design due to their reactivity in enzymatic cleavage.

Table 2: Functional Group Impact on Reactivity and Stability

| Compound Type | Functional Group | Hydrolytic Stability | Hydrogen-Bonding Capacity | Typical Applications |

|---|---|---|---|---|

| Benzoate ester | Ester | Moderate | Low | Prodrugs, fragrances |

| Benzamide | Amide | High | High | Pharmaceuticals, polymers |

| Sulfamate | Sulfamate | Variable | Moderate | Prodrugs, enzymatic substrates |

Research Findings and Implications

- Stereochemical Influence: The (S)-configuration of the target compound may confer enantioselective interactions in biological systems, though specific studies are lacking.

- Synthetic Utility : lists commercially available benzoate esters with diverse substituents (e.g., nitro, methoxy), suggesting that the target compound could serve as a precursor for further functionalization.

- Stability Considerations : Unlike the amide analog (stored at room temperature, ), the ester may require protection from moisture to prevent hydrolysis.

Notes

- Direct comparative studies on the target compound are scarce; inferences are drawn from structural analogs and general chemical trends.

- The chiral center’s role in biological activity warrants further investigation, particularly in enantioselective catalysis or medicinal chemistry.

- Experimental data on melting/boiling points and solubility are needed to validate theoretical comparisons.

Biological Activity

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate, also known as 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)-, is a compound belonging to the class of tetrahydropyrans. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is CHO. Its structure features a six-membered heterocyclic ring containing one oxygen atom, with a benzoate group at the 3-position of the tetrahydropyran ring. This unique configuration contributes to its reactivity and biological properties.

Mechanism of Biological Activity

The biological activity of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate can be attributed to its interactions with various molecular targets within biological systems. The compound can act as a substrate for enzymes, facilitating metabolic pathways that may lead to the formation of bioactive metabolites. These metabolites can subsequently interact with cellular receptors, influencing signaling pathways and biological responses.

Antimicrobial Activity

Recent studies have indicated that (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate exhibits antimicrobial properties. For instance, it has shown effectiveness against specific strains of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate. In vitro studies on various cancer cell lines revealed that the compound exhibits selective cytotoxicity, suggesting potential therapeutic applications in oncology.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate significantly inhibited the growth of pathogenic bacteria in vitro. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

- Cytotoxicity Assessment : Another research article explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate?

The synthesis typically involves stereoselective nucleophilic substitution or transition-metal-catalyzed coupling . For example, a standard approach uses BF₃·OEt₂ as a Lewis acid catalyst to promote nucleophilic substitution between tetrahydro-2H-pyran derivatives and benzoyl chloride precursors. This method yields moderate to high purity products (e.g., 57–84% yields), as confirmed by ¹H/¹³C NMR and mass spectrometry . Key steps include:

- Activation of the pyran ring via Lewis acid coordination.

- Regioselective benzoylation at the methyl position.

- Chiral resolution (e.g., chiral HPLC or enzymatic resolution) to isolate the (S)-enantiomer.

Q. How is the stereochemical configuration of the tetrahydro-2H-pyran core verified?

X-ray crystallography and NMR-based NOE (Nuclear Overhauser Effect) experiments are critical. For instance, NOE correlations between the pyran oxygen and adjacent protons confirm the chair conformation and axial/equatorial substituent orientation. Additionally, optical rotation measurements and chiral derivatization (e.g., Mosher ester analysis) validate enantiomeric purity .

Q. What analytical techniques are used to characterize this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzylic methylene at δ ~4.5 ppm, aromatic protons at δ ~7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Infrared spectroscopy (IR) : Identifies ester carbonyl stretches (~1720 cm⁻¹) and pyran C-O-C vibrations (~1120 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of the benzoylation step?

Steric and electronic effects of catalysts and solvents play a key role. For example:

- BF₃·OEt₂ favors axial attack due to its strong Lewis acidity, stabilizing carbocation intermediates in the pyran ring .

- Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity of the benzoyl group, improving regioselectivity.

- Low temperatures (−20°C to 0°C) minimize epimerization of the chiral center .

Contradictions arise when using alternative catalysts (e.g., AgOTf vs. Pd(PPh₃)₄), which may alter reaction pathways via π-allyl intermediates or oxidative addition mechanisms .

Q. What strategies mitigate competing side reactions during synthesis?

- Protecting group chemistry : Temporary protection of hydroxyl groups on the pyran ring prevents undesired esterification or elimination .

- Catalyst screening : Transition metals like Pd or Ni suppress β-hydride elimination in allylic substitution pathways .

- Kinetic vs. thermodynamic control : Shorter reaction times favor kinetic products (e.g., monosubstituted esters), while prolonged heating may lead to disubstitution .

Q. How can computational methods aid in predicting reaction outcomes?

DFT (Density Functional Theory) calculations model transition states to predict regioselectivity and enantioselectivity. For example:

- Activation barriers for axial vs. equatorial benzoylation pathways can guide catalyst design.

- Non-covalent interactions (e.g., CH-π interactions between the benzoyl group and pyran ring) stabilize specific transition states .

Q. What are the challenges in scaling up the synthesis for gram-scale production?

- Purification : Chromatography becomes impractical; recrystallization in ethanol/water mixtures is preferred .

- Catalyst loading : Reducing Pd or Ag catalyst amounts (e.g., from 5 mol% to 1 mol%) lowers costs without compromising yield .

- Byproduct analysis : GC-MS or LC-MS monitors impurities like hydrolyzed benzoic acid or racemized enantiomers .

Data Contradictions and Resolution

Q. Why do different catalysts yield divergent stereochemical outcomes?

Evidence from silver- and palladium-catalyzed reactions shows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.